molecular formula C10H11NO2 B12116571 6-Phenylmorpholin-2-one

6-Phenylmorpholin-2-one

Cat. No.: B12116571
M. Wt: 177.20 g/mol
InChI Key: RAUHWUKJZXPDMA-UHFFFAOYSA-N
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Description

6-Phenylmorpholin-2-one (CAS RN: 63900-49-2) is a heterocyclic compound featuring a morpholinone core substituted with a phenyl group at the 6-position. The molecule consists of a six-membered morpholine ring fused with a ketone group (2-one), conferring both rigidity and polarity. Its IUPAC name is 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one, reflecting the pyridazinone backbone with phenyl and phenacyl substituents . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly those targeting neurological or metabolic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-phenylmorpholin-2-one

InChI

InChI=1S/C10H11NO2/c12-10-7-11-6-9(13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

RAUHWUKJZXPDMA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)CN1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemistry

6-Phenylmorpholin-2-one serves as a versatile building block in organic synthesis. It is utilized for the preparation of more complex molecules, particularly in creating derivatives with enhanced biological activities. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable for synthetic chemists.

Biology

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. Its interactions with specific enzymes and receptors have been studied to understand its mechanism of action, which may involve modulation of signal transduction pathways.

Medicine

The compound has shown promise in pharmacological studies, particularly as an anti-cancer agent. Research indicates that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy. Additionally, derivatives of this compound have been explored for their anti-inflammatory properties and potential use in treating neurodegenerative diseases.

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity, with mechanisms involving the induction of apoptosis through activation of caspase pathways. This suggests its potential role as a therapeutic agent in oncology.

Case Study 2: Anti-Inflammatory Effects

Research focused on the anti-inflammatory properties of morpholinone derivatives revealed that specific compounds could significantly reduce pro-inflammatory cytokine production in vitro. This indicates that this compound derivatives may offer therapeutic benefits for inflammatory diseases.

Comparison with Similar Compounds

(a) 6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-one (CAS RN: 669717-44-6)

  • Structural Differences: Replaces the phenyl group at position 6 with a methyl group and introduces a pentyl chain at position 3. The morpholine ring is retained but integrated into a pyrimidinone scaffold instead of a pyridazinone system .

(b) 2-Phenacyl-6-phenylpyridazin-3-one (CAS RN: 63900-49-2)

  • Note: This is a synonym for 6-Phenylmorpholin-2-one, emphasizing the phenacyl (2-oxo-2-phenylethyl) substituent. The compound’s planar pyridazinone core may facilitate π-π stacking interactions in biological targets .

(c) (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Derivatives

  • Structural Differences : Features a pyrrolidine ring substituted with a fluoropyridine group and a hydroxymethyl side chain. Unlike this compound, this compound lacks a ketone group but includes fluorine, which can modulate metabolic stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Key Functional Groups
This compound C₁₈H₁₄N₂O₂ 290.32 2.8 Pyridazinone, Phenyl, Ketone
6-Methyl-2-(morpholin-4-yl)-5-pentylpyrimidin-4-one C₁₄H₂₃N₃O₂ 265.36 3.2 Pyrimidinone, Morpholine, Pentyl
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C₁₀H₁₃FN₂O 196.22 1.5 Pyrrolidine, Fluoropyridine, Alcohol

*LogP values estimated using fragment-based methods.

Key Observations :

  • This compound exhibits higher aromaticity due to dual phenyl groups, which may reduce solubility compared to the fluoropyridine-containing analog .
  • The pentyl chain in the pyrimidinone analog increases hydrophobicity, suggesting divergent applications in drug delivery or lipid-targeted therapies .

Biological Activity

6-Phenylmorpholin-2-one, also known as 3-phenylmorpholin-2-one, is a nitrogen-containing heterocyclic compound that has garnered attention in various fields due to its significant biological activities and potential applications in pharmacology. This compound features a morpholine ring substituted at the 6-position with a phenyl group, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H13_{13}N1_{1}O1_{1}. The presence of the morpholine ring, which contains both nitrogen and oxygen atoms, allows for diverse chemical reactivity. The compound can undergo various reactions, including oxidation, reduction, and substitution, making it a versatile synthetic intermediate in organic chemistry.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For example, N-phenylmorpholine derivatives linked with thiazole moieties demonstrated significant antitumor effects against cell lines such as MCF-7 (breast cancer) and UACC-62 (melanoma) .
  • Enzyme Inhibition : Preliminary findings suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity. This interaction could be relevant for drug development targeting specific metabolic disorders.
  • Antimicrobial Properties : Some synthesized derivatives have shown promising antimicrobial activity. For instance, compounds derived from morpholine structures have been tested for their ability to inhibit bacterial growth and exhibit antifungal properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological efficacy. The following table summarizes key findings from SAR studies:

Compound NameStructural FeaturesBiological Activity
4,5-Dimethyl-6-phenylmorpholin-2-oneMethyl groups at positions 4 and 5 on the phenyl ringIncreased lipophilicity; altered activity
N-(Thiazole)-6-phenylmorpholin-2-oneThiazole moiety attachedSignificant antitumor activity
Morpholinylamide of N®-1-ephedrinylacetic acidAmide linkage alongside morpholine structurePotentially different pharmacological profiles

These modifications not only enhance the compound's lipophilicity but also influence its binding affinity to biological targets, thereby affecting its overall activity.

Case Studies

  • Antitumor Screening : A study synthesized various thiazole derivatives linked to N-phenylmorpholine and assessed their antitumor activities against three tumor cell lines (TK-10, MCF-7, UACC-62). One derivative exhibited potent growth inhibition across all tested cell lines .
  • Enzyme Interaction Studies : Research focused on the binding affinity of this compound with enzymes related to lipid metabolism. The findings indicated that certain derivatives could modulate enzyme activity effectively, suggesting potential therapeutic applications in metabolic diseases.

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent grade, catalyst aging) and implement quality control (QC) checks via 1H NMR^1 \text{H NMR} purity thresholds (>98%). Use design of experiments (DoE) to identify critical process parameters .

Q. How can contradictory results in this compound’s solubility profiles be reconciled?

  • Methodological Answer : Solubility discrepancies often stem from polymorphic forms or residual solvents. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Measure solubility in biorelevant media (FaSSIF/FeSSIF) for physiological relevance .

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